molecular formula C19H21NOS B1613853 3-methyl-4'-thiomorpholinomethyl benzophenone CAS No. 898782-25-7

3-methyl-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1613853
CAS No.: 898782-25-7
M. Wt: 311.4 g/mol
InChI Key: UVIYFWWHBSDUTH-UHFFFAOYSA-N
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Description

3-Methyl-4’-thiomorpholinomethylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.

Scientific Research Applications

3-Methyl-4’-thiomorpholinomethylbenzophenone has a wide range of scientific research applications:

    Chemistry: It is used as a photoinitiator in polymer chemistry, where it helps initiate the polymerization process when exposed to light.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: It is used in the manufacturing of various industrial products, including coatings, adhesives, and inks.

Preparation Methods

The synthesis of 3-Methyl-4’-thiomorpholinomethylbenzophenone typically involves the reaction of 3-methylbenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

3-Methyl-4’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Mechanism of Action

The mechanism of action of 3-Methyl-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Methyl-4’-thiomorpholinomethylbenzophenone can be compared with other benzophenone derivatives, such as:

    4-Methylbenzophenone: Similar in structure but lacks the thiomorpholine group.

    Benzophenone: The parent compound without any substituents.

    4-Chlorobenzophenone: Contains a chlorine substituent instead of a thiomorpholine group.

The uniqueness of 3-Methyl-4’-thiomorpholinomethylbenzophenone lies in its thiomorpholine group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(3-methylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-15-3-2-4-18(13-15)19(21)17-7-5-16(6-8-17)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIYFWWHBSDUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642898
Record name (3-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-25-7
Record name Methanone, (3-methylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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